2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo-
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Overview
Description
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- is a chemical compound with a unique structure that includes a furan ring, a chloro group, and a keto group
Preparation Methods
The synthesis of 2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-methyl-2,5-dihydro-2-furanone with acetic acid under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound may be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The furan ring and keto group play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 2-Furanacetic acid, 4-chloro-2,5-dihydro-3-methyl-5-oxo- include:
2-Furanacetic acid: Lacks the chloro and keto groups, resulting in different reactivity and applications.
5-oxo-4,5-dihydro-2-furylacetic acid: Similar structure but without the chloro group, leading to variations in chemical behavior.
2-carboxy-2,5-dihydro-5-oxo-2-furanacetic acid: Contains additional carboxyl groups, affecting its solubility and reactivity
Properties
CAS No. |
174509-38-7 |
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Molecular Formula |
C7H7ClO4 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
2-(4-chloro-3-methyl-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClO4/c1-3-4(2-5(9)10)12-7(11)6(3)8/h4H,2H2,1H3,(H,9,10) |
InChI Key |
YGVWTHGLHQUZFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1CC(=O)O)Cl |
Origin of Product |
United States |
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